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molecular formula C9H8O4 B3031469 Methyl 3-formyl-2-hydroxybenzoate CAS No. 3775-05-1

Methyl 3-formyl-2-hydroxybenzoate

Cat. No. B3031469
M. Wt: 180.16 g/mol
InChI Key: KIGMFKZMNIHLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04829067

Procedure details

86 g of methyl 5-chloro-3-(1,3-dioxolan-2-yl)-2-hydroxybenzoate are dissolved in a mixture of 700 ml of methanol and 50 ml of tetrahydrofuran, and 70 ml of triethylamine and 7 g of 10% palladium-carbon are added to the solution. The mixture is subjected to catalytic hydrogenation under atmospheric pressure. The reaction mixture is filtered and the filtrate is evaporated to remove solvent. 10% hydrochloric acid is added to the residue and the mixture is concentrated. Water is added to the residue and the aqueous mixture is extracted with ethyl acetate. The extract is dried and evaporated to remove solvent. The resultant crystals are collected, washed with cold ethanol and dried to give 51.1 g of methyl 3-formyl-2-hydroxybenzoate as colorless needles.
Name
methyl 5-chloro-3-(1,3-dioxolan-2-yl)-2-hydroxybenzoate
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
7 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:13]2[O:17]C[CH2:15][O:14]2)[C:5]([OH:12])=[C:6]([CH:11]=1)[C:7](OC)=[O:8]>CO.O1CCCC1.C(N(CC)CC)C.[C].[Pd]>[CH:7]([C:6]1[C:5]([OH:12])=[C:4]([CH:3]=[CH:2][CH:11]=1)[C:13]([O:14][CH3:15])=[O:17])=[O:8] |f:4.5|

Inputs

Step One
Name
methyl 5-chloro-3-(1,3-dioxolan-2-yl)-2-hydroxybenzoate
Quantity
86 g
Type
reactant
Smiles
ClC=1C=C(C(=C(C(=O)OC)C1)O)C1OCCO1
Name
Quantity
700 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
palladium-carbon
Quantity
7 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to the solution
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
ADDITION
Type
ADDITION
Details
10% hydrochloric acid is added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
ADDITION
Type
ADDITION
Details
Water is added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract is dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvent
CUSTOM
Type
CUSTOM
Details
The resultant crystals are collected
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C(=C(C(=O)OC)C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 51.1 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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